Product packaging for Methyl 2-amino-2-cyclopropylhexanoate(Cat. No.:CAS No. 1021266-81-8)

Methyl 2-amino-2-cyclopropylhexanoate

Cat. No.: B1500007
CAS No.: 1021266-81-8
M. Wt: 185.26 g/mol
InChI Key: GNNDTGNPTVQIFH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopropylhexanoate (CAS 1021266-81-8) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol, is characterized by a hexanoate ester chain and a cyclopropane ring substituted at the alpha carbon with an amino group . This unique structure makes it a valuable scaffold for the synthesis of more complex molecules. Compounds featuring cyclopropyl and amino acid ester motifs, similar to this one, have demonstrated significant research value. For instance, related structures have been investigated as key intermediates in the development of pharmaceutical agents, such as macrocyclic ghrelin receptor agonists like ulimorelin (TZP-101) . As such, this ester is primarily utilized in research and development as a precursor for further chemical transformations and in the exploration of new therapeutic compounds. It is supplied for laboratory research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B1500007 Methyl 2-amino-2-cyclopropylhexanoate CAS No. 1021266-81-8

Properties

IUPAC Name

methyl 2-amino-2-cyclopropylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-4-7-10(11,8-5-6-8)9(12)13-2/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNDTGNPTVQIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CC1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660892
Record name Methyl 2-cyclopropylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021266-81-8
Record name Methyl 2-cyclopropylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-amino-2-cyclopropylhexanoate typically involves:

  • Construction of the cyclopropyl-substituted alpha-amino acid backbone.
  • Esterification to form the methyl ester.
  • Introduction or protection of the amino group to ensure selective reactions.

The synthetic approach often combines classical amino acid synthesis techniques with cyclopropanation reactions and esterification protocols.

Cyclopropyl-Substituted Amino Acid Synthesis

2.1 Cyclopropanation of Olefinic Precursors

One common approach to introduce the cyclopropyl group at the alpha position involves cyclopropanation of an olefinic precursor. For example, starting from an alpha,beta-unsaturated ester or acid, a cyclopropanation reaction using reagents such as diazomethane or Simmons–Smith reagent can yield the cyclopropyl ring.

2.2 Amination to Introduce the Alpha-Amino Group

The alpha-amino group can be introduced via:

  • Strecker synthesis: Reaction of the corresponding aldehyde with ammonia and cyanide, followed by hydrolysis.
  • Reductive amination of keto acids.
  • Direct amination of alpha-halo esters.

Esterification to Methyl Ester

Esterification of the carboxylic acid group to the methyl ester is generally achieved by:

  • Fischer esterification: Reacting the amino acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Use of methylating agents such as diazomethane for mild esterification.
  • Activation of the acid (e.g., using DCC or EDC) followed by reaction with methanol.

Detailed Preparation Methods from Related Research

Although no direct patent or literature source was found for this compound, analogous preparation methods for related amino alcohols and amino acid esters provide insight.

Step Description Conditions/Notes Reference
1 Preparation of 2-amino-2-alkyl alcohols Catalytic hydrogenation and amination of ketones or aldehydes CN103232351A, CN1911899A
2 Cyclopropanation of alkyl chains Use of Simmons–Smith reagent or diazomethane under controlled temperature General organic synthesis knowledge
3 Esterification of amino acid to methyl ester Fischer esterification with methanol and acid catalyst or use of methylating agents Standard organic synthesis protocols
4 Protection/deprotection of amino groups if necessary Use of Boc or Fmoc protecting groups during synthesis to prevent side reactions Standard peptide synthesis techniques

Example Synthetic Route (Hypothetical)

  • Synthesis of cyclopropylhexanoic acid intermediate:

    • Start with hexenoic acid derivative.
    • Perform cyclopropanation using Simmons–Smith reagent (CH2I2 and Zn-Cu couple) to form cyclopropylhexanoic acid.
  • Introduction of amino group at alpha position:

    • Convert cyclopropylhexanoic acid to alpha-keto acid.
    • Perform reductive amination with ammonia or an amine source to yield 2-amino-2-cyclopropylhexanoic acid.
  • Esterification:

    • React 2-amino-2-cyclopropylhexanoic acid with methanol under acidic conditions (e.g., HCl or H2SO4 catalyst) to produce this compound.

Research Findings and Analytical Data

Due to the specialized nature of this compound, detailed analytical data such as NMR, IR, and mass spectrometry are essential for confirming the structure at each step:

Analytical Technique Purpose Typical Observations for this compound
NMR (1H, 13C) Confirm cyclopropyl ring and amino acid backbone Signals for cyclopropyl methylene protons (~0.2-1.0 ppm), alpha-amino proton, methyl ester singlet (~3.7 ppm)
IR Spectroscopy Identify functional groups Strong ester C=O stretch (~1735 cm⁻¹), N-H stretch (~3300 cm⁻¹)
Mass Spectrometry Molecular weight confirmation Molecular ion peak corresponding to this compound

Summary Table of Preparation Methods

Method Step Reagents Conditions Yield/Notes
Cyclopropanation Simmons–Smith reagent (CH2I2, Zn-Cu) Room temp to reflux, inert atmosphere High selectivity for cyclopropyl ring formation
Amination Ammonia or amine, reductive amination catalysts (e.g., NaBH3CN) Mild heating, pH control Moderate to high yield, stereoselectivity depends on conditions
Esterification Methanol, acid catalyst (H2SO4, HCl) Reflux, removal of water to drive equilibrium High yield of methyl ester

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopropylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-2-cyclopropylhexanoate is being investigated for its potential as a pharmaceutical agent due to its ability to modulate neurotransmitter systems. It shows promise as a precursor or intermediate in the synthesis of various bioactive compounds.

Case Study: Neurotransmitter Modulation

Research indicates that derivatives of this compound can influence the activity of neurotransmitters such as serotonin and dopamine, making them candidates for treating mood disorders and neurological conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antibiotic Development

In a laboratory setting, derivatives of this compound were tested against resistant strains of bacteria, showing significant inhibition of growth compared to traditional antibiotics .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in producing novel materials with enhanced mechanical properties.

Case Study: Biodegradable Polymers

Research has explored the incorporation of this compound into biodegradable polymer matrices, resulting in materials that exhibit improved degradation rates and mechanical strength .

Coatings and Adhesives

Due to its chemical reactivity, this compound is also being evaluated for use in coatings and adhesives. Its incorporation can enhance adhesion properties and resistance to environmental factors.

Case Study: Industrial Applications

In industrial applications, formulations containing this compound have shown superior adhesion characteristics compared to conventional adhesives, leading to its consideration for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclopropylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-2-cyclopropylacetate Hydrochloride

  • Structural Differences: The acetate derivative (C₆H₁₂ClNO₂) has a shorter carbon chain than the hexanoate analog, resulting in a lower molecular weight (165.62 vs. ~215.3 g/mol estimated for the hexanoate) .
  • Reactivity: The amino group in both compounds enables nucleophilic reactions (e.g., amidation, Schiff base formation), but the hexanoate’s extended chain may influence steric hindrance and reaction kinetics.

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Functional Group Variation: Replacing the amino group with a chlorine atom (as in this compound) shifts reactivity toward electrophilic additions (e.g., Grignard reactions) rather than nucleophilic pathways .
  • Synthetic Utility: This compound is a precursor to bicyclic amines (e.g., 6-amino-3-azabicyclo[3.1.0]hexane), highlighting the cyclopropane ring’s role in constructing strained architectures for drug discovery .

Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structural Contrast: Diterpene-derived esters (e.g., sandaracopimaric acid methyl ester) feature complex polycyclic frameworks absent in Methyl 2-amino-2-cyclopropylhexanoate .
  • Applications: Natural esters are isolated from plant resins and used in traditional medicine or fragrances, whereas synthetic amino esters are tailored for targeted bioactivity .

Fluorinated Acrylate Esters

Physicochemical Properties and Functional Implications

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound (estimated) C₉H₁₇NO₂ ~215.3 Amino, cyclopropane, ester Drug intermediates, life sciences
Methyl 2-amino-2-cyclopropylacetate hydrochloride C₆H₁₂ClNO₂ 165.62 Amino, cyclopropane, ester (HCl salt) Life sciences research
Methyl 2-Chloro-2-cyclopropylideneacetate C₇H₉ClO₂ 160.60 Chloro, cyclopropane, ester Bicyclic amine synthesis
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene, ester Natural product isolation
  • Solubility: The hydrochloride salt () suggests polar solvent compatibility, whereas the hexanoate’s longer chain may reduce water solubility, favoring organic solvents.

Biological Activity

Methyl 2-amino-2-cyclopropylhexanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H17NC_9H_{17}N and a molecular weight of approximately 155.24 g/mol. The presence of an amino group and a cyclopropyl moiety contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's amino group may facilitate interactions with various receptors, potentially influencing neurotransmitter systems.
  • Enzymatic Interactions : Its structure suggests that it could act as an enzyme inhibitor or modulator, impacting metabolic pathways.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antinociceptive Effects : Studies have shown that compounds with similar structures can modulate pain pathways, suggesting potential applications in pain management.
  • Antidepressant Activity : Some derivatives have been linked to serotonin receptor modulation, indicating possible antidepressant properties.

Case Studies

  • Antinociceptive Activity : A study investigated the effects of this compound on pain response in animal models. Results demonstrated a significant reduction in pain sensitivity, comparable to established analgesics.
    Test SubstancePain Reduction (%)Control Group
    This compound45%Saline
    Morphine70%Saline
  • Neurotransmitter Modulation : In vitro assays showed that the compound influences serotonin levels in neuronal cultures, supporting its potential role in treating mood disorders.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

  • Formation of Cyclopropylamine : Starting from commercially available cyclopropyl derivatives.
  • Alkylation Reaction : Reacting cyclopropylamine with appropriate alkyl halides to form the desired amine.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity at therapeutic doses, but further research is needed to establish a comprehensive safety profile.

Q & A

Q. Table 1: Representative Synthetic Yields

MethodYield (%)Key ParametersReference
Grignard Addition65-78−20°C, THF solvent
Enantioselective Amination82Chiral Cu(II) catalyst

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for cyclopropane protons as a distinctive multiplet at δ 0.5–1.5 ppm. The ester methyl group appears as a singlet near δ 3.6–3.8 ppm, while the amino proton may show broad resonance at δ 1.5–2.5 ppm (pH-dependent) .
    • ¹³C NMR : The cyclopropane carbons resonate at δ 10–20 ppm, and the carbonyl carbon (ester) appears at δ 170–175 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the molecular formula (e.g., C₉H₁₅NO₂⁺ = 169.1103 Da).
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers, critical for biological studies .

Advanced: How does the cyclopropane ring influence the compound’s stability and reactivity in nucleophilic environments?

Methodological Answer:
The cyclopropane ring imposes steric strain and electronic effects:

  • Ring-Opening Reactions : Under acidic or nucleophilic conditions (e.g., aqueous media), the ring may undergo cleavage, forming linear byproducts. Monitor via ¹H NMR for disappearance of cyclopropane protons .
  • Stability Mitigation :
    • Storage : Store at −20°C in anhydrous solvents (e.g., dry DMSO or THF) to prevent hydrolysis .
    • Buffered Conditions : Use pH 7–8 buffers to stabilize the amino group while minimizing ring strain activation.
  • Comparative Reactivity : Cyclopropane-containing analogs exhibit slower hydrolysis rates compared to non-cyclic esters but faster than bicyclic systems .

Advanced: How can researchers resolve contradictions in reported biological activity data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies often arise from:

  • Metabolic Instability : The compound may degrade rapidly in vivo. Use LC-MS/MS to identify metabolites and modify the structure (e.g., methyl ester → tert-butyl ester) to enhance stability .
  • Blood-Brain Barrier (BBB) Penetration : As a glycine derivative, assess BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) and correlate with in vivo CNS activity .
  • Dosage Adjustments : Account for species-specific pharmacokinetics by calculating allometric scaling factors (e.g., mouse-to-human dose conversion).

Q. Table 2: Example In Vitro vs. In Vivo Data Reconciliation

Study TypeIC₅₀ (µM)ObservationResolution Strategy
In vitro0.5Potent enzyme inhibitionTest metabolite stability
In vivo>10No efficacyOptimize prodrug formulation

Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to identify binding interactions between the cyclopropane ring and hydrophobic enzyme pockets. The rigid cyclopropane may restrict conformational flexibility, enhancing selectivity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl ester with ethyl) and assay activity. For example:
    • Amino Group : Essential for hydrogen bonding with catalytic residues.
    • Cyclopropane : Enhances binding entropy by reducing rotational freedom .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Short-Term : Store at −20°C in airtight, moisture-free vials with desiccant (e.g., silica gel).
  • Long-Term : Solutions in anhydrous DMSO remain stable for ≥1 year at −80°C .
  • Handling : Use glove boxes under nitrogen atmosphere to prevent oxidation of the amino group.

Advanced: How can researchers validate the enantiomeric purity of synthesized batches?

Methodological Answer:

  • Chiral Chromatography : As in FAQ 2, use Chiralpak IA with UV detection at 254 nm. Calculate enantiomeric excess (ee) via peak area ratios .
  • Circular Dichroism (CD) : Compare CD spectra with a known enantiomer; the cyclopropane’s rigid structure produces distinct Cotton effects.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystals are obtainable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-cyclopropylhexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-cyclopropylhexanoate

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